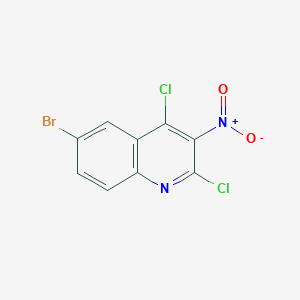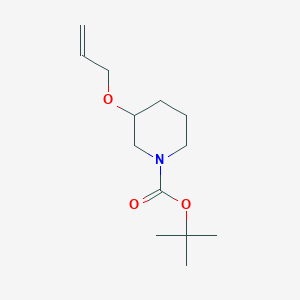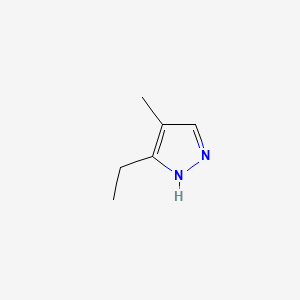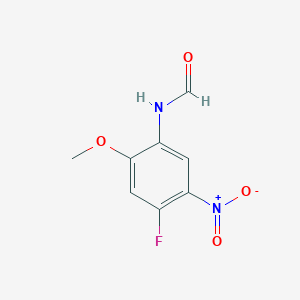
6-Bromo-2,4-dichloro-3-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,4-dichloro-3-nitroquinoline is a chemical compound with the molecular formula C9H3BrCl2N2O2 and a molecular weight of 321.94 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to the quinoline ring, making it a versatile intermediate in organic synthesis and various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dichloro-3-nitroquinoline typically involves the bromination, chlorination, and nitration of quinoline derivatives. One common method includes the following steps:
Bromination: Quinoline is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Chlorination: The brominated quinoline is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
6-Bromo-2,4-dichloro-3-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2).
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or organometallic reagents (e.g., Grignard reagents) are commonly used.
Reduction: Hydrogen gas (H2) with Pd/C or SnCl2 in acidic conditions.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Reduction: 6-Bromo-2,4-dichloro-3-aminoquinoline.
Oxidation: Quinoline N-oxides and other oxidized derivatives.
科学的研究の応用
6-Bromo-2,4-dichloro-3-nitroquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 6-Bromo-2,4-dichloro-3-nitroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The presence of bromine, chlorine, and nitro groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved may vary depending on the specific biological context and target .
類似化合物との比較
Similar Compounds
- 6-Bromo-2,4-dichloroquinoline
- 6-Bromo-4-methyl-3-nitroquinoline
- 6-Bromo-2,4-dichloroquinazoline
Uniqueness
6-Bromo-2,4-dichloro-3-nitroquinoline is unique due to the combination of bromine, chlorine, and nitro groups on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and biological activity .
特性
分子式 |
C9H3BrCl2N2O2 |
|---|---|
分子量 |
321.94 g/mol |
IUPAC名 |
6-bromo-2,4-dichloro-3-nitroquinoline |
InChI |
InChI=1S/C9H3BrCl2N2O2/c10-4-1-2-6-5(3-4)7(11)8(14(15)16)9(12)13-6/h1-3H |
InChIキー |
CXVZUSCVIFDMMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13931322.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B13931332.png)

![N,N-dimethyl-1-[5-[[(3-methyliminothiomorpholin-2-ylidene)amino]oxymethyl]furan-2-yl]methanamine](/img/structure/B13931347.png)
![4-[1-(3-Amino-4-methylsulfonyl-benzoyl)-4-piperidyl]benzonitrile](/img/structure/B13931354.png)



![tert-butyl N-[5-[4-(4-cyanophenyl)piperidine-1-carbonyl]-2-methyl-phenyl]carbamate](/img/structure/B13931370.png)
